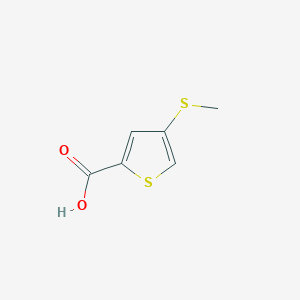

4-Methylthio-2-thiophenecarboxylic acid

Description

Significance of the Thiophene (B33073) Scaffold and Substituted Thiophenecarboxylic Acids in Chemical Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.org This status is due to the diverse biological activities exhibited by thiophene-containing molecules, including anti-inflammatory, antimicrobial, anticancer, and antiplatelet properties. beilstein-journals.org The sulfur atom in the thiophene ring can enhance drug-receptor interactions, and the entire scaffold is often used as a bioisostere—a replacement for a phenyl ring—to improve a drug candidate's physicochemical properties and biological efficacy. beilstein-journals.orgmdpi.com

Substituted thiophenecarboxylic acids are particularly important intermediates in the synthesis of complex organic molecules. The carboxylic acid group at the 2-position provides a reactive handle for a variety of chemical transformations, such as the formation of esters, amides, and acid chlorides. beilstein-journals.orgwikipedia.org This versatility allows for the incorporation of the thiophene moiety into larger, more complex structures. For instance, halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new class of 1,2,4-triazole (B32235) insecticides with low mammalian toxicity. beilstein-journals.orgresearchgate.net Similarly, thiophene-2-carboxylic acid is a precursor to the nonsteroidal anti-inflammatory drug (NSAID) suprofen. wikipedia.org Beyond pharmaceuticals and agrochemicals, thiophene derivatives are integral to materials science, where they are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conductive polymers.

Positional Isomerism and the Distinctive Role of the 4-Methylthio-2-thiophenecarboxylic Acid Moiety

Positional isomerism, which describes the different possible locations of substituent groups on a molecular scaffold, plays a critical role in determining the physical and chemical properties of a compound. In the case of a disubstituted thiophene like methylthiothiophenecarboxylic acid, the relative positions of the methylthio (-SCH₃) and carboxylic acid (-COOH) groups significantly influence the molecule's reactivity, stability, and steric profile.

The specific arrangement in this compound, with the carboxylic acid at the C2 position and the methylthio group at the C4 position, defines its unique chemical character. The C2 position of the thiophene ring is the most reactive site for electrophilic substitution and lithiation, making the carboxylic acid group in this position a convenient point for further synthetic modifications. wikipedia.org The methylthio group at the C4 position, meanwhile, modulates the electronic properties of the thiophene ring and can influence intermolecular interactions. This distinct substitution pattern makes this compound a specialized building block for creating molecules with precisely defined three-dimensional structures and functionalities, which is essential in the rational design of new drugs and materials.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125–127 |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 136-139 |

| 4-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | 142.18 | 122-126 |

| 5-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | 142.18 | 137-140 |

Historical Context and Evolution of Research on Thiophene Derivatives

The history of thiophene research began in 1882 when it was discovered by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. beilstein-journals.org Its discovery was the result of the observation that the indophenin blue dye test, thought to be characteristic of benzene, failed with pure benzene but worked with the commercially available, less pure version. Meyer correctly isolated the sulfur-containing compound responsible for the reaction and named it thiophene. beilstein-journals.org

Early research focused on understanding the fundamental chemistry of thiophene, including its aromatic character and reactivity, which closely resembles that of benzene. The first synthesis of thiophene was reported by Meyer in the same year as its discovery. semanticscholar.org Over the decades, research evolved from basic synthesis and characterization to the exploration of the vast potential of thiophene derivatives. A significant milestone was the recognition of thiophene as a bioisosteric equivalent of the benzene ring, which opened the door for its widespread application in medicinal chemistry. mdpi.com In recent years, the focus has shifted towards the development of more sophisticated and efficient synthetic methodologies, including metal-catalyzed cross-coupling reactions and environmentally friendly "green chemistry" approaches. semanticscholar.org The scope of research has also broadened considerably, with thiophene derivatives now being actively investigated for their roles in advanced materials and electronic applications.

Overview of Current Research Trajectories and Future Opportunities for this compound

Contemporary research on thiophene derivatives continues to be a vibrant and rapidly advancing field. In medicinal chemistry, efforts are directed toward the synthesis of novel thiophene-based compounds as potential treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. Structure-activity relationship (SAR) studies are a major focus, aiming to fine-tune the molecular architecture of thiophene derivatives to maximize their therapeutic effects and minimize side effects. In materials science, researchers are exploring the use of thiophenes in the construction of novel organic semiconductors, polymers, and covalent organic frameworks (COFs) for applications in electronics, photonics, and catalysis.

For this compound, its future opportunities lie in its application as a specialized synthetic intermediate. The presence of two distinct sulfur-containing functional groups—the thiophene ring and the methylthio group—offers unique possibilities for the design of novel ligands for catalysis or the construction of sulfur-rich polymers with interesting electronic and optical properties. The carboxylic acid functionality provides a reliable anchor point for attaching the molecule to other substrates, including polymers, surfaces, or complex biological molecules. As synthetic methodologies become more advanced, the demand for precisely functionalized building blocks like this compound is expected to grow, paving the way for the creation of next-generation pharmaceuticals, agrochemicals, and high-performance materials.

| Property | Value |

|---|---|

| CAS Number | 101673-31-0 |

| Molecular Formula | C₆H₆O₂S₂ |

| Molecular Weight | 174.24 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C6H6O2S2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

4-methylsulfanylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H6O2S2/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) |

InChI Key |

NEODFWFSTQAKDS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CSC(=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylthio 2 Thiophenecarboxylic Acid and Its Precursors

Organometallic Approaches in Thiophene (B33073) Functionalization

Organometallic chemistry provides powerful tools for the regioselective functionalization of aromatic heterocycles like thiophene. These methods typically involve the generation of a carbanionic intermediate, which can then react with various electrophiles to introduce desired functional groups with high precision.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation of aromatic rings. This process utilizes a directing metalation group (DMG) that coordinates to an organolithium base, guiding deprotonation to the adjacent ortho position. For π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C2 position due to the acidity of this proton. However, a strategically placed DMG can override this inherent reactivity to direct functionalization elsewhere or, more commonly, to facilitate the highly selective deprotonation at the position ortho to the DMG.

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base frequently employed for the deprotonation of thiophenes. Its bulky nature minimizes the likelihood of nucleophilic addition to the thiophene ring, a potential side reaction with smaller alkyllithium bases. The deprotonation of a substituted thiophene, such as 3-methylthiothiophene (a precursor to the target molecule), with LDA would preferentially occur at the C2 position. This high regioselectivity is driven by the acidity of the α-proton, which is adjacent to the sulfur heteroatom. The resulting 2-lithiated intermediate is a key nucleophilic species for subsequent functionalization steps. While other strong bases like Knochel-Hauser bases (e.g., TMPMgCl·LiCl) are also effective for the regioselective deprotonation of arenes, LDA remains a widely used and effective reagent for generating thiophene anions. rsc.org

Carboxylation Reactions for Thiophenecarboxylic Acid Formation

Once the organometallic intermediate of thiophene is formed, the introduction of a carboxylic acid group is typically achieved through a carboxylation reaction. This step is crucial for the synthesis of thiophenecarboxylic acids.

The most common method for converting an organometallic intermediate into a carboxylic acid is by quenching the reaction with carbon dioxide, often in its solid form (dry ice). The highly nucleophilic carbon of the lithiated thiophene attacks the electrophilic carbon of CO2. This insertion reaction forms a lithium carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final thiophenecarboxylic acid. This method is highly efficient and is the standard procedure for completing the synthesis of compounds like 4-Methylthio-2-thiophenecarboxylic acid following the regioselective deprotonation of its 4-methylthio-thiophene precursor.

A more recent and environmentally sustainable approach involves mechanochemistry, where mechanical force (ball milling) is used to drive chemical reactions, often in the absence of a solvent. nih.gov Grignard-type reactions can be performed in a ball mill to generate carboxylic acids from organobromides using gaseous CO2. nih.gov For instance, 2-bromothiophene (B119243) can be converted to 2-thiophenecarboxylic acid using this solvent-free method. nih.gov This technique avoids the need to handle pyrophoric organolithium reagents and large volumes of dry organic solvents, making it an attractive "green" alternative. The application of this methodology to a precursor like 2-bromo-4-methylthiothiophene would provide a direct route to the target acid.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Directed Ortho-Metalation | LDA, Substituted Thiophene | Low temperature (-78 °C), inert atmosphere | High regioselectivity, good functional group tolerance | Requires cryogenic temperatures, pyrophoric reagents |

| CO2 Insertion | Lithiated Thiophene, CO2 (dry ice) | Low temperature, followed by acidic workup | High yield, readily available electrophile | Requires careful handling of dry ice and acidic workup |

| Mechanochemical Grignard | Bromo-thiophene, Mg, CO2 | Ball milling, solvent-free or liquid-assisted grinding | Environmentally friendly, avoids pyrophoric reagents | May require specialized equipment, scope can be limited |

Halogenation and Cross-Coupling Methodologies for Thiophene Ring Assembly

An alternative to the direct functionalization of a pre-formed thiophene ring is the construction of substituted thiophenes through carbon-carbon bond-forming reactions. These methods often rely on halogenated thiophene precursors and transition-metal catalysis.

Halogenation, particularly bromination, is a fundamental step in preparing thiophenes for cross-coupling reactions. Reagents like N-Bromosuccinimide (NBS) are commonly used for the regioselective bromination of thiophene derivatives. nih.gov For polyhalogenated thiophenes, oxidative addition in a cross-coupling reaction generally occurs preferentially at the halogen alpha to the sulfur heteroatom (C2 or C5 position). nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) reactions, are powerful methods for forming C-C bonds. nih.govmdpi.com For example, a 2,3-dibromothiophene (B118489) can undergo a regioselective Suzuki coupling at the more reactive C2 position. researchgate.net Subsequent coupling at the C3 position can then be achieved, allowing for the stepwise and controlled synthesis of complex, multi-substituted thiophenes. researchgate.net This strategy allows for the assembly of highly functionalized thiophene precursors, which can then be carried forward to synthesize target molecules like this compound.

| Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Palladium complex (e.g., Pd(PPh3)4) | Organoboron compound + Aryl/Vinyl Halide | High functional group tolerance, stable reagents, mild conditions. nih.gov |

| Stille Coupling | Palladium complex | Organotin compound + Aryl/Vinyl Halide | Tolerant of a wide range of functional groups. nih.gov |

| Kumada Coupling | Nickel or Palladium complex | Grignard reagent + Aryl/Vinyl Halide | High reactivity of Grignard reagents. |

Regioselective Bromination and Debromination Procedures

Regioselective bromination is a cornerstone technique for the functionalization of thiophene rings, allowing for the specific placement of bromine atoms that can later be substituted or used to direct other reactions. A notable strategy involves a one-pot bromination/debromination sequence. For instance, the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a precursor for certain insecticides, has been achieved through this method. usfq.edu.ec The process starts with the bromination of 3-methylthiophene, which proceeds through an unisolated tribromide intermediate. This intermediate is then treated with zinc dust to selectively reduce the 5-bromo position, yielding the desired 2,4-dibromo intermediate. usfq.edu.ecnih.gov

These procedures highlight the importance of controlling reaction conditions and reagent choice to achieve the desired regiochemistry on the thiophene scaffold.

Palladium-Catalyzed Coupling Reactions for Thiophene Scaffold Elaboration

Palladium-catalyzed coupling reactions are powerful tools for elaborating the thiophene scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity from simpler thiophene precursors.

One significant application is the synthesis of thioesters from carboxylic acids and thiols or disulfides. organic-chemistry.orgscilit.com This direct reductive C-S cross-coupling offers good atom economy and proceeds under mild conditions with broad functional group tolerance. organic-chemistry.org Another variation involves the palladium-catalyzed carbonylation of thioacetates and aryl iodides to produce S-aryl thioesters. scilit.com

The Suzuki-Miyaura cross-coupling reaction is another versatile palladium-catalyzed method that has been successfully applied to the synthesis of functionalized cyclopropylthiophenes. semanticscholar.org This reaction typically requires a palladium catalyst, such as palladium(II) acetate, in combination with a suitable ligand like SPhos, to couple a bromothiophene with a cyclopropylboronic acid derivative. semanticscholar.org Despite some challenges, such as the need for high catalyst loading in certain cases, this method provides a valuable route to novel thiophene derivatives. semanticscholar.org

Furthermore, palladium catalysis facilitates domino reactions for efficient C-S bond formation. For instance, thiourea (B124793) can be used as a dihydrosulfide surrogate in a palladium-catalyzed domino reaction to synthesize biarylthioethers and benzo[b]thiophenes. nih.gov This one-pot synthesis offers a straightforward approach to sulfur-containing heterocycles. nih.gov

Catalytic Oxidative Processes in Thiophenecarboxylic Acid Synthesis

The introduction of a carboxylic acid group onto the thiophene ring often involves catalytic oxidative processes. These methods provide efficient routes to thiophenecarboxylic acids from more readily available precursors.

Transition Metal Catalysis for Carboxylic Acid Formation

Transition metal catalysts, particularly those based on vanadium, iron, and molybdenum, have proven effective in the synthesis of 2-thiophenecarboxylic acid and its derivatives. nih.govresearchgate.netbeilstein-journals.org A notable method involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can produce the target acids in yields ranging from 44–85%. nih.govresearchgate.netbeilstein-journals.org The catalysts of choice for this reaction are often Fe(acac)3, VO(acac)2, and Mo(CO)6. nih.govresearchgate.netbeilstein-journals.org

The reaction is believed to proceed through the oxidation of methanol (B129727) by tetrachloromethane to form methyl hypochlorite (B82951) and formaldehyde. The thiophene then undergoes oxymethylation with formaldehyde, yielding a 2-oxymethylthiophene intermediate. This intermediate is subsequently oxidized by methyl hypochlorite to the corresponding 2-thiophenecarboxylic acid. nih.govbeilstein-journals.org In the presence of excess methanol, the acid can be esterified. nih.govbeilstein-journals.org

A similar system, utilizing homogeneous liquid-phase aerobic oxidation, has been developed for the preparation of thiophene-2-carbonyl chloride from 2-acetylthiophene, a key step in the synthesis of the nematicide tioxazafen. rsc.org

Investigation of Reaction Mechanisms in Catalytic Oxidation

Understanding the mechanisms of catalytic oxidation is crucial for optimizing reaction conditions and improving yields. The oxidation of thiophene derivatives can proceed through different pathways depending on the oxidant and catalyst used.

When hydrogen peroxide is used as the oxidant in the presence of a methyltrioxorhenium(VII) (CH3ReO3) catalyst, the oxidation occurs at the sulfur atom, leading to the formation of a sulfoxide (B87167) intermediate, which is then further oxidized to a sulfone. researchgate.netresearchgate.net The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring. researchgate.netresearchgate.net This is consistent with a mechanism where the nucleophilic sulfur atom of the thiophene attacks an electrophilically activated peroxide coordinated to the rhenium catalyst. researchgate.netresearchgate.net

In contrast, under strongly acidic conditions with a peracid, the oxidation of thiophene can lead to the formation of thiophen-2-one. This pathway is thought to involve the initial protonation of the thiophene ring, followed by the formation of a reactive thiophene 2,3-epoxide intermediate.

The mechanism of cytochrome P450-mediated oxidation of thiophenes differs from peracid oxidation and involves a highly electron-deficient thiolate heme-oxo species. This species can react with the thiophene ring to form arene oxide intermediates, which can then rearrange to form hydroxythiophenes.

Autocatalytic Methylthiomethylation Strategies and Their Adaptability

A novel and convenient method for the methylthiomethylation of carboxylic acids has been developed, which is applicable to the synthesis of (methylthio)methyl thiophene-2-carboxylate. This reaction is described as an autocatalytic process involving the formation of a DMSO enolate. The process is notable for its simplicity and efficiency in creating methylthiomethyl esters from their corresponding carboxylic acids.

In a typical procedure, the carboxylic acid is reacted with dimethyl sulfoxide (DMSO) in the presence of a suitable activating agent. This method provides a direct route to introduce the methylthiomethyl group, which can be a useful protecting group or a functional handle for further transformations. The adaptability of this strategy to thiophenecarboxylic acids demonstrates its utility in the synthesis of complex thiophene derivatives.

Green Chemistry Principles in the Synthesis of Thiophenecarboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of thiophenecarboxylic acids and their precursors to minimize environmental impact. This involves the use of environmentally benign solvents, non-toxic reagents, and energy-efficient processes.

One example of a green synthetic approach is the copper-mediated halocyclization for the synthesis of halogenated thiophenes. This method utilizes sodium halides as the source of electrophilic halogens and employs ethanol (B145695) as an environmentally friendly solvent. The reaction proceeds under mild conditions and avoids the use of harsh solvents and cyclizing agents, resulting in high yields of the desired products.

Another approach that aligns with green chemistry principles is the development of catalytic processes that minimize waste and improve atom economy. The transition metal-catalyzed synthesis of 2-thiophenecarboxylic acids from thiophenes, methanol, and carbon tetrachloride, for example, offers a more direct route compared to traditional methods that may involve multiple steps and stoichiometric reagents. nih.gov While carbon tetrachloride is not an ideal solvent from a green chemistry perspective, the catalytic nature of the reaction represents a step towards more sustainable processes.

The development of a new, more cost-effective process to prepare thiophene-2-carbonyl chloride utilizing a catalytic liquid phase aerobic oxidation reaction also highlights a move towards greener manufacturing routes by reducing side product formation and waste generation. rsc.org

Elucidation of Chemical Reactivity and Synthetic Transformations of 4 Methylthio 2 Thiophenecarboxylic Acid

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a primary site for derivatization, allowing for the synthesis of a variety of functional analogues such as esters and amides, or its complete removal via decarboxylative processes.

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid moiety of 4-Methylthio-2-thiophenecarboxylic acid can be readily converted into esters and amides, which are pivotal functional groups in medicinal chemistry and materials science.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. This method allows for the synthesis of a wide array of alkyl and aryl esters.

Amidation: Amide bond formation is a cornerstone of organic synthesis. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Alternatively, a plethora of coupling agents (e.g., DCC, EDC, HATU) can be employed to facilitate amide bond formation under milder conditions directly from the carboxylic acid and an amine. A patent describes the preparation of an amide from this compound, illustrating this transformation's utility. googleapis.com

These derivatizations are crucial for creating diverse molecular conjugates, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Structure | Product Class |

| Esterification | R'-OH, H⁺ (cat.) | Alkyl/Aryl Ester | |

| Amidation | 1. SOCl₂ 2. R'R''NH | Amide | |

| Amidation | R'R''NH, Coupling Agent | Amide |

Decarboxylative Halogenation Processes and Their Synthetic Utility

Decarboxylative halogenation, or halodecarboxylation, is a powerful synthetic method for replacing a carboxylic acid group with a halogen atom (Cl, Br, I). acs.orgnih.gov This transformation is particularly valuable as it can provide regioisomers of halo(hetero)arenes that are not easily accessible through direct electrophilic halogenation. acs.org For heteroaromatic carboxylic acids, this reaction opens pathways to versatile halogenated building blocks. beilstein-journals.orgprinceton.eduacs.orgnih.gov

The process involves the cleavage of the carbon-carbon bond between the thiophene (B33073) ring and the carboxylic group, with the liberation of carbon dioxide. acs.orgnih.gov A notable example in thiophene chemistry involves the treatment of a thiophenecarboxylic acid derivative with bromine, which results in a bromination/decarboxylation sequence to yield a brominated thiophene. beilstein-journals.org

The synthetic utility of this process is significant. The resulting 2-halo-4-methylthiothiophenes are valuable intermediates for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse carbon-based substituents at the C2 position. This strategy is fundamental in the construction of complex molecules for pharmaceuticals and organic materials. mdpi.com

Table 2: Potential Products of Decarboxylative Halogenation

| Halogenating Reagent | Product Structure | Product Name |

| N-Bromosuccinimide (NBS) | 2-Bromo-4-methylthiothiophene | |

| N-Chlorosuccinimide (NCS) | 2-Chloro-4-methylthiothiophene | |

| N-Iodosuccinimide (NIS) | 2-Iodo-4-methylthiothiophene |

Transformations Involving the Thiophene Heterocyclic System

The thiophene ring itself is an aromatic system that can undergo substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2 (α) position. nih.govpearson.comstudysmarter.co.uk In this compound, the C2 and C4 positions are already substituted, leaving the C3 and C5 positions available for reaction.

The regioselectivity of EAS is governed by the directing effects of the substituents present:

Carboxylic Acid (-COOH) at C2: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. It will therefore direct incoming electrophiles to the C5 position.

Methylthio (-SMe) at C4: This is an electron-donating group through resonance, which activates the ring and acts as an ortho, para-director. Relative to its position at C4, it will direct incoming electrophiles to the C3 and C5 positions.

Since both groups direct the incoming electrophile to the C5 position, there is a strong, concerted effect favoring substitution at this site. The C3 position is sterically hindered by the adjacent methylthio group and electronically disfavored by the carboxylic acid group. Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 5-substituted derivative with high regioselectivity. researchgate.net

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-4-methylthio-2-thiophenecarboxylic acid |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-4-methylthio-2-thiophenecarboxylic acid |

| Acylation | RCO⁺ | RCOCl / AlCl₃ | 5-Acyl-4-methylthio-2-thiophenecarboxylic acid |

| Sulfonation | SO₃H⁺ | Fuming H₂SO₄ | 5-Sulfo-4-methylthio-2-thiophenecarboxylic acid |

Nucleophilic Substitution and Ring-Opening Pathways

Aromatic nucleophilic substitution (SNAr) on thiophene rings is generally less favorable than electrophilic substitution. numberanalytics.com Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring and a good leaving group (like a halide). nih.govedurev.inquimicaorganica.org The carboxylic acid group on this compound is deactivating, which could facilitate SNAr if a suitable leaving group were present at the C3 or C5 position. The reaction proceeds via a stepwise addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex. nih.gov

Thiophene ring-opening reactions can occur under specific conditions, often promoted by strong bases, organolithium reagents, or transition metals. beilstein-journals.orgacs.orgrsc.orgnih.gov These reactions typically proceed via cleavage of a carbon-sulfur bond. For this compound, such transformations would likely require harsh conditions and could lead to complex product mixtures, representing a less common reaction pathway compared to substitution.

Chemical Modifications and Reactions of the Methylthio Group

The methylthio (-SMe) group offers another handle for synthetic modification, primarily through oxidation or displacement.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form a sulfoxide (B87167) (-S(O)Me) and subsequently a sulfone (-SO₂Me). Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). A patent describes the oxidation of this compound with m-CPBA to yield the corresponding sulfoxide. google.com This oxidation significantly alters the electronic nature of the substituent, converting it from an electron-donating group to a potent electron-withdrawing group. This change dramatically impacts the reactivity of the thiophene ring in subsequent reactions. The oxidation of thiophene derivatives to their corresponding sulfoxides and sulfones is a well-established process. nih.govscispace.com

Displacement: While aryl methylthio ethers are generally stable, the methylthio group can be replaced under certain conditions. Nickel-catalyzed cross-coupling reactions with Grignard reagents have been shown to replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org Additionally, strong nucleophiles can sometimes demethylate aryl methyl ethers via an SN2 attack on the methyl group, although this is more common for aryl methyl ethers than thioethers. youtube.com

Table 4: Common Reactions of the Methylthio Group

| Reaction Type | Reagents | Product Structure | Product Name |

| Oxidation (Sulfoxide) | H₂O₂ or m-CPBA (1 eq.) | 4-(Methylsulfinyl)-2-thiophenecarboxylic acid | |

| Oxidation (Sulfone) | H₂O₂ or m-CPBA (2+ eq.) | 4-(Methylsulfonyl)-2-thiophenecarboxylic acid | |

| Displacement | R'MgBr, Ni catalyst | 4-R'-2-thiophenecarboxylic acid |

Oxidation Reactions Leading to Sulfoxide and Sulfone Derivatives

The oxidation is typically carried out in a stepwise manner, with the sulfoxide being the intermediate product en route to the sulfone. The choice of oxidant and reaction conditions allows for the selective isolation of either the sulfoxide or the sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The reactivity of these reagents can be modulated by temperature and stoichiometry. For instance, the use of one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures drive the reaction towards the sulfone.

A study on the oxidation of various thiophene derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), revealed that the conversion of a sulfide (B99878) to a sulfoxide is accelerated by electron-donating substituents on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov In the case of this compound, the methylthio group acts as an electron-donating group, facilitating the initial oxidation to the sulfoxide. The resulting sulfinyl group, being electron-withdrawing, would then promote the further oxidation to the sulfone.

Table 1: Oxidation Products of this compound

| Starting Material | Product |

| This compound | 4-(Methylsulfinyl)-2-thiophenecarboxylic acid |

| This compound | 4-(Methylsulfonyl)-2-thiophenecarboxylic acid |

| 4-(Methylsulfinyl)-2-thiophenecarboxylic acid | 4-(Methylsulfonyl)-2-thiophenecarboxylic acid |

Desulfurization and Ring-Opening Strategies

The thiophene ring, while aromatic, can undergo reactions that lead to the cleavage of the carbon-sulfur bonds. These include desulfurization, which removes the sulfur atom from the ring, and ring-opening reactions, which lead to acyclic products.

Desulfurization:

A widely used method for the desulfurization of sulfur-containing organic compounds is treatment with Raney Nickel. organicreactions.orgchem-station.com This reaction, often referred to as reductive desulfurization, involves the hydrogenolysis of the C-S bonds, leading to a saturated hydrocarbon. In the case of this compound, desulfurization with Raney Nickel would be expected to yield a substituted hexane (B92381) derivative. The reaction typically proceeds under mild conditions and is tolerant of various functional groups, although the carboxylic acid group might also be reduced under certain conditions. The desulfurization process is a key step in the structural elucidation of natural products and has synthetic applications where the thiophene ring is used as a masked diene or a template for constructing specific carbon skeletons. chem-station.com

Ring-Opening Strategies:

The thiophene ring can be opened by the action of strong nucleophiles or under specific reaction conditions. The presence of substituents significantly influences the feasibility and regioselectivity of these reactions. For instance, dithieno[2,3-b:3',2'-d]thiophene undergoes ring-opening in the presence of aryllithium reagents. beilstein-journals.org The nucleophilicity of the organolithium reagent plays a crucial role, with electron-donating groups on the aryl moiety promoting the reaction. beilstein-journals.org While this example involves a fused thiophene system, it highlights the potential for nucleophilic attack on the sulfur atom or adjacent carbons, leading to ring cleavage. In the case of this compound, the electron-rich nature of the ring due to the methylthio group could make it susceptible to certain ring-opening protocols, although the electron-withdrawing carboxylic acid group would have a deactivating effect.

Multi-Component and Cascade Reactions Utilizing the Thiophene Scaffold

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for the construction of complex molecules from simple starting materials in a single operation. While the synthesis of thiophenes via MCRs is well-documented, the utilization of pre-functionalized thiophenes like this compound as a scaffold in such reactions is a more advanced strategy. acs.orgacs.orgpsu.edupolimi.it

The functional groups present on the this compound scaffold, namely the carboxylic acid and the methylthio group, as well as the reactive positions on the thiophene ring, offer multiple points for diversification in MCRs and cascade sequences.

For instance, the carboxylic acid group can be activated and used in Ugi or Passerini reactions, which are classic examples of MCRs. nih.govbeilstein-journals.org These reactions would allow for the introduction of diverse substituents at the 2-position of the thiophene ring.

Furthermore, cascade reactions can be initiated by transformations involving the thiophene ring or its substituents. For example, a reaction sequence could be envisioned where an initial transformation of the carboxylic acid group triggers a subsequent cyclization involving another position on the thiophene ring or a substituent introduced in the first step. Radical-cascade reactions have been employed for the synthesis of fused-ring thiophenes, demonstrating the utility of cascade processes in building complex thiophene-based architectures. acs.orgbohrium.com

Advanced Spectroscopic Characterization and Structural Investigations of 4 Methylthio 2 Thiophenecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Methylthio-2-thiophenecarboxylic acid in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map the complete atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their electronic environments. The thiophene (B33073) ring protons (H3 and H5) are expected to appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating methylthio group and the electron-withdrawing carboxylic acid group. The methylthio (-SCH₃) protons will appear as a singlet in the upfield region, while the acidic proton of the carboxyl group (-COOH) will present as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the two quaternary carbons (C2 and C4), the two CH carbons of the thiophene ring (C3 and C5), the carboxylic acid carbon, and the methylthio group carbon. The chemical shifts provide critical information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift increments for substituted thiophenes.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| H3 | ~7.2-7.4 | ~125-130 | Singlet or Doublet (if coupled to H5) |

| H5 | ~7.6-7.8 | ~130-135 | Singlet or Doublet (if coupled to H3) |

| -SCH₃ | ~2.5-2.7 | ~15-20 | Singlet |

| -COOH | ~11-13 | ~165-170 | Broad Singlet |

| C2 | - | ~140-145 | Quaternary Carbon (attached to COOH) |

| C3 | - | ~125-130 | CH Carbon |

| C4 | - | ~145-150 | Quaternary Carbon (attached to SCH₃) |

| C5 | - | ~130-135 | CH Carbon |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. sdsu.eduepfl.chhuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the thiophene ring protons H3 and H5 if they exhibit a long-range coupling (⁴JHH), confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). epfl.ch It would show cross-peaks connecting the H3 signal to the C3 signal, the H5 signal to the C5 signal, and the -SCH₃ proton signal to the corresponding methyl carbon signal. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). princeton.edu It is particularly useful for identifying quaternary carbons. Key expected HMBC correlations include:

H3 correlating to C2, C4, and C5.

H5 correlating to C3 and C4.

The -SCH₃ protons correlating to C4.

The acidic proton (-COOH) potentially correlating to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could show a cross-peak between the protons of the methylthio group (-SCH₃) and the H3 proton of the thiophene ring, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govscilit.com For this compound (C₆H₆O₂S₂), HRMS is critical for confirming its atomic composition against other potential isobaric compounds.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆O₂S₂ |

| Calculated Exact Mass ([M+H]⁺) | 175.9882 Da |

| Calculated Exact Mass ([M]⁺) | 174.9809 Da |

The fragmentation pattern in the mass spectrum would likely involve initial loss of the carboxylic acid group (•COOH, 45 Da) or cleavage of the methyl group from the sulfur atom (•CH₃, 15 Da).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. kurouskilab.com These methods are complementary and provide characteristic fingerprints of the functional groups present. iosrjournals.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Other important bands include C-S stretching vibrations (typically 600-800 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would be effective in identifying the S-S and C-S stretching modes of the thiophene ring and the methylthio group. The aromatic ring stretching vibrations would also be clearly visible.

Table 3: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | - | Broad, Strong |

| C-H stretch (Aromatic) | ~3100 | ~3100 | Medium |

| C-H stretch (Aliphatic, -SCH₃) | 2900-3000 | 2900-3000 | Medium-Weak |

| C=O stretch (Carboxylic acid) | 1680-1710 | 1680-1710 | Strong |

| C=C stretch (Thiophene ring) | 1500-1600 | 1500-1600 | Medium-Strong |

| C-S stretch (Ring and substituent) | 600-800 | 600-800 | Medium |

X-ray Crystallography for Precise Solid-State Structural Determination

For this compound, a crystallographic study would be expected to reveal:

The planarity of the thiophene ring.

Precise bond lengths and angles for the entire molecule.

The conformation of the carboxylic acid and methylthio groups relative to the thiophene ring.

Intermolecular interactions in the solid state, most notably the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules.

Table 4: Expected Crystallographic Parameters (Hypothetical) Based on typical values for similar organic compounds.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimer |

| C=O Bond Length | ~1.20-1.25 Å |

| C-OH Bond Length | ~1.30-1.35 Å |

| C-S Bond Lengths (Ring) | ~1.70-1.75 Å |

This comprehensive suite of spectroscopic and crystallographic techniques provides a powerful and complementary approach to fully characterize the structure and properties of this compound.

Computational and Theoretical Chemistry of 4 Methylthio 2 Thiophenecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methylthio-2-thiophenecarboxylic acid. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related molecular properties. Such calculations can predict molecular geometry, vibrational frequencies, and electronic transitions.

For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity. Studies on similar thiophene (B33073) derivatives have utilized these calculations to predict stability and reactivity trends.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse in quantum chemistry. It is particularly effective for optimizing the molecular geometry of compounds like this compound to find its most stable, lowest-energy conformation. The B3LYP hybrid functional, often paired with a basis set like 6-311++G(d,p), is commonly employed for such calculations on drug-like molecules and thiophene derivatives.

Geometry optimization calculations yield precise information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model. Once the optimized geometry is obtained, further calculations can determine various electronic properties.

| Property | Calculated Value (eV) | Description |

| E(HOMO) | -0.189 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| E(LUMO) | -0.108 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Band Gap (ΔE) | 0.081 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

| Ionization Potential (I) | 0.189 | The energy required to remove an electron. |

| Electron Affinity (A) | 0.108 | The energy released when an electron is added. |

| Electronegativity (χ) | 0.148 | A measure of the ability of an atom or molecule to attract shared electrons. |

| Chemical Hardness (η) | 0.041 | A measure of resistance to charge transfer. |

| Chemical Softness (S) | 12.32 | The reciprocal of chemical hardness; indicates higher reactivity. |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the entire potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them.

Studies on the oxidation of thiophene and its derivatives, for example, have used ab initio methods to investigate reaction pathways with molecular oxygen. These studies show that reactions can proceed through different mechanisms, such as direct hydrogen abstraction or addition/elimination pathways. The calculations can determine the energy barriers associated with each step, revealing the most favorable reaction route.

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. By locating and analyzing the geometry and energy of a transition state, chemists can understand the kinetic feasibility of a reaction. Computational methods like MP2 (Møller-Plesset perturbation theory) and G4MP2 are often used for this purpose.

Frequency calculations are performed to confirm the nature of a stationary point on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, such as the carboxylic acid and methylthio groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This can be achieved by systematically rotating bonds and performing energy calculations at each step, often using DFT methods.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape and observe how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. MD simulations can confirm the stability of specific conformations or ligand-protein complexes, often by analyzing metrics like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation period.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., NMR, FT-IR, UV-Vis) to confirm the molecule's structure. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental data to aid in structural elucidation.

Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which can predict the absorption wavelengths observed in a UV-Vis spectrum. Often, these calculations are performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. A strong agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model and the structural assignment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, and electronic characteristics. Statistical methods, like multivariate linear regression (MLR), are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., pIC50).

A robust QSAR model is characterized by strong statistical quality, often assessed by a high correlation coefficient (R²) and cross-validation coefficient (q²). Such models can be used to predict the activity of newly designed compounds, helping to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.

In Vitro Biological Activities and Mechanistic Insights of 4 Methylthio 2 Thiophenecarboxylic Acid Derivatives

Exploration of Antimicrobial and Antibacterial Potentials (In Vitro)

Derivatives of 4-Methylthio-2-thiophenecarboxylic acid have demonstrated notable antimicrobial and antibacterial capabilities in various in vitro studies. These investigations are crucial in identifying new agents to combat the growing challenge of antibiotic resistance.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) (In Vitro)

The antimicrobial efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Recent studies on a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which are structurally related to derivatives of this compound, have provided specific MIC and MBC values against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. The broth dilution method is commonly employed to ascertain these values. For instance, certain synthesized carboxamide analogues have shown significant antibacterial action at defined concentrations. nih.gov

The following table summarizes the MIC and MBC values for selected thiophene-2-carboxamide analogues against an ESBL-producing strain of E. coli.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| Compound 4a | 12.5 | 25 | nih.gov |

| Compound 4c | 6.25 | 12.5 | nih.gov |

Activity Spectra Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

Thiophene (B33073) derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies on various thiophene-2-carboxamide derivatives have revealed significant efficacy against multiple bacterial species.

For example, certain 3-amino thiophene-2-carboxamide derivatives have shown higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov One particular amino thiophene-2-carboxamide compound containing a methoxy (B1213986) group exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov In general, these compounds were found to be more active against Gram-positive bacterial strains. nih.gov

The following table presents the percentage of inhibition of various bacterial strains by different classes of thiophene-2-carboxamide derivatives.

| Compound Class | Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamides | S. aureus | up to 83.3% | nih.gov |

| 3-Amino thiophene-2-carboxamides | B. subtilis | up to 82.6% | nih.gov |

| 3-Amino thiophene-2-carboxamides | E. coli | up to 64.0% | nih.gov |

| 3-Amino thiophene-2-carboxamides | P. aeruginosa | up to 86.9% | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | S. aureus | up to 70.8% | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | B. subtilis | up to 78.3% | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | P. aeruginosa | up to 78.3% | nih.gov |

| 3-Methyl thiophene-2-carboxamides | S. aureus | up to 47.8% | nih.gov |

Evaluation of Antifungal Activity (In Vitro)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. Thiophene-based compounds have shown promise in combating various fungal pathogens. nih.gov

For instance, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated excellent fungicidal activities. nih.gov In greenhouse trials, some of these compounds exhibited superior efficacy against cucumber downy mildew compared to commercial fungicides. nih.gov The antifungal activity of these derivatives highlights their potential for further development in agricultural and clinical applications.

Biochemical Target Identification and Pathway Modulation (In Vitro)

Understanding the biochemical targets and pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design. Molecular docking studies have provided valuable insights into the potential targets of these compounds.

For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been studied for their interaction with the β-lactamase enzyme of E. coli. mdpi.com These studies have shown that certain derivatives can fit well into the binding pocket of the enzyme, suggesting they may act as novel β-lactamase inhibitors. mdpi.com Similarly, benzyl (B1604629) amides of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, another class of thiophene derivatives, have been shown through docking studies to bind to the active site of tRNA (Guanine37-N1)-methyltransferase, an enzyme crucial for bacterial protein synthesis. japsonline.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have revealed key structural features that influence their antimicrobial and cytotoxic effects.

In the case of thiophene-2-carboxamide derivatives, the nature and position of substituents on the thiophene ring and the carboxamide moiety play a significant role in their antibacterial activity. For example, 3-amino thiophene-2-carboxamide derivatives have been found to be more potent than their hydroxyl or methyl counterparts, which is attributed to the presence of the amino group. nih.gov Furthermore, the presence of a methoxy group on an aryl substituent can enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov

SAR studies of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have also highlighted the importance of the thiophene ring in providing additional hydrophobic interactions, which can contribute to the stability of the protein-ligand complex. mdpi.com

Cytotoxicity and Selectivity Profiling in Various Cell Lines (In Vitro)

Beyond their antimicrobial properties, thiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate, has shown anti-cancer activity against lymphoma, leukemia, and other cancer cell lines. nih.gov This compound was found to induce cell death at low micromolar concentrations. nih.gov

The cytotoxicity of thiophene derivatives is often assessed by determining their half-maximal inhibitory concentration (IC50) against different cell lines. The selectivity of these compounds is a critical factor, with the ideal candidate showing high toxicity towards cancer cells and minimal effect on normal cells.

The following table presents the IC50 values for a selection of thiophene derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 471 | HeLa | 23.79 | researchgate.net |

| Compound 471 | HepG2 | 13.34 | researchgate.net |

| Compound 480 | HeLa | 33.42 | researchgate.net |

| Compound 480 | HepG2 | 12.61 | researchgate.net |

| Derivative 8 | HepG-2 | ~5.9 | researchgate.net |

| Derivative 8 | Caco-2 | ~5.9 | researchgate.net |

Applications and Advanced Materials Science Incorporating 4 Methylthio 2 Thiophenecarboxylic Acid

Role as a Key Building Block in Complex Organic Synthesis

The thiophene-2-carboxylic acid scaffold is a well-established and invaluable component in the synthesis of more complex molecular structures, particularly in the agrochemical and pharmaceutical industries. chemimpex.com The ability to modify the thiophene (B33073) ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties.

Thiophene-based molecules, particularly halogenated 2-thiophenecarboxylic acid derivatives, are critical intermediates for new families of insecticides. nih.govbeilstein-journals.org Research by Dow AgroSciences identified functionalized 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides as having targeted activity against pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity. nih.govresearchgate.net The development of commercial processes for these insecticides required efficient synthetic routes to halogenated thiophene building blocks. nih.govnih.gov

These key intermediates, which serve as the foundation for a portion of the final insecticide molecule, highlight the importance of the substituted thiophene-2-carboxylic acid framework. beilstein-journals.org While specific examples in this research program focused on bromo- and chloro-substituted methylthiophenes, the underlying principle demonstrates the utility of this class of compounds as essential precursors in the agrochemical sector.

| Intermediate Compound | Target Insecticide Family | Role |

|---|---|---|

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles (e.g., XR-693) | Building block for attachment of the C-ring |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles (e.g., XR-906) | Building block for the C-ring portion of the tri-ring system |

| 3,4,5-trichloro-2-thiophenecarbonitrile | 2,6-dihaloaryl 1,2,4-triazoles | Functionalized handle for attachment to the final triazole ring |

The thiophene ring is a prominent heterocycle in medicinal chemistry, and its derivatives are integral to the development of advanced pharmaceutical scaffolds. chemimpex.com Thiophene carboxamides, for instance, have emerged as promising anticancer agents. nih.gov Various derivatives have shown potent activity by inhibiting critical biological targets like the VEGFR-2 receptor and mitochondrial complex I, or by demonstrating cytotoxicity in breast, liver, and leukemia cell lines. nih.gov

Specifically, substituted thiophene-2-carboxylic acids serve as the starting point for these complex molecules. For example, 5-bromo-2-thiophenecarboxylic acid has been used to synthesize novel compounds with significant antiproliferative effects against melanoma, colorectal, and breast cancer cell lines. nih.gov Similarly, other substituted thiophenes, such as 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester, are key intermediates in the synthesis of established drugs like the local anesthetic Articain. valeshvarbiotech.com The versatility of the thiophene-2-carboxylic acid core allows chemists to introduce a wide array of functional groups, like the 4-methylthio group, to explore new therapeutic possibilities and create diverse molecular libraries for drug discovery. chemimpex.com

Integration into π-Conjugated Polymer Systems and Functional Materials

Thiophene is a cornerstone monomer for the synthesis of π-conjugated polymers, which are fundamental materials in organic electronics. rsc.orgresearchgate.net The electronic properties of these polymers can be precisely controlled by introducing various substituent groups onto the thiophene ring, making derivatives like 4-Methylthio-2-thiophenecarboxylic acid attractive candidates for creating new functional materials. nih.gov

The synthesis of conductive polymers often relies on the carbon-carbon bond formation between aromatic monomer units, a process frequently achieved through transition metal-catalyzed cross-coupling reactions. nih.gov Polythiophenes are a major class of these materials, with applications in field-effect transistors and as the active layer in electroluminescent displays. researchgate.net The structure and regioregularity of the polymer backbone are critical for achieving high conductivity and other desirable electronic properties. nih.gov

A monomer such as this compound possesses two key features for this application. First, the thiophene ring provides the core π-conjugated system. Second, the methylthio (-SCH₃) group is an electron-donating substituent that can modulate the polymer's electronic bandgap and redox potentials. The carboxylic acid group offers a reactive handle for polymerization or for further functionalization to influence solubility and morphology. The self-assembly of oligothiophenes functionalized with carboxylic acid groups has been shown to create highly ordered two-dimensional crystals, a key factor for efficient charge transport in electronic devices. beilstein-journals.org

Beyond conductive polymers, thiophene dicarboxylic acids are being used to create novel bio-based polyesters that are seen as sustainable alternatives to petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govmdpi.com These thiophene-containing copolyesters can exhibit high thermal stability, excellent gas barrier properties, and robust mechanical performance, making them suitable for packaging applications. mdpi.comresearchgate.net

By incorporating a monomer like this compound into a polyester (B1180765) or other polymer backbone, its unique functionalities could impart novel properties. The carboxylic acid group allows for its integration via condensation polymerization, while the methylthio group could enhance thermal stability, alter surface properties, or introduce redox activity. The ability to tune material properties by varying the structure of the thiophene-based monomer is a key area of research in modern polymer science. mdpi.com

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Tensile Strength | Primary Application |

|---|---|---|---|---|

| Poly(propylene 2,5-thiophenedicarboxylate) (PPTF) | 79 °C | 210 °C | 60 MPa | Rigid films, packaging |

| Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) | 52 °C | 171 °C | 55 MPa | Rigid films, packaging |

| Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF) | 30 °C | 130 °C | 40 MPa | Flexible films, packaging |

| Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF) | 15 °C | 145 °C | 30 MPa | Flexible films, packaging |

Catalysis and Organometallic Chemistry

Thiophene-2-carboxylic acid and its derivatives are active participants in catalysis and organometallic chemistry, both as ligands for metal centers and as substrates in metal-catalyzed reactions. The sulfur atom and the carboxylate group can coordinate with metals, influencing their catalytic activity.

A notable example is the formation of Copper(I) thiophene-2-carboxylate, which serves as an effective catalyst for Ullmann coupling reactions, a class of cross-coupling reactions vital for the synthesis of biaryls and other complex organic molecules. wikipedia.org It is plausible that this compound could form analogous copper complexes with unique catalytic properties, potentially modified by the electronic influence of the methylthio group.

Furthermore, the synthesis of thiophenecarboxylic acid esters can be achieved through reactions catalyzed by various transition metals, including vanadium, iron, and molybdenum compounds. researchgate.net For example, systems utilizing VO(acac)₂ or Fe(acac)₃ can effectively catalyze the transformation of thiophene into its corresponding esters. researchgate.netsemanticscholar.org These processes underscore the deep interplay between thiophene carboxylic acids and organometallic reagents, where the thiophene derivative can be either a ligand that directs a reaction or the substrate that is transformed.

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed, scientifically accurate article focusing solely on the chemical compound “this compound” within the strict confines of the requested outline.

Therefore, it is not possible to construct a thorough and scientifically accurate article that strictly adheres to the provided outline for "this compound" without resorting to speculation or including information on other, irrelevant compounds, which would violate the user's explicit instructions.

Future Research Trajectories and Broader Implications of 4 Methylthio 2 Thiophenecarboxylic Acid Research

Development of Novel and More Sustainable Synthetic Methodologies

Key areas of investigation may include:

Metal-free synthesis: Exploring novel synthetic pathways that avoid the use of heavy metal catalysts, thereby reducing toxicity and simplifying purification processes. nih.gov

One-pot reactions: Designing multi-component reactions (MCRs) where multiple synthetic steps are carried out in a single reaction vessel. This approach, an extension of methods like the Gewald reaction, can significantly reduce solvent usage and reaction time. nih.govimpactfactor.org

Catalytic innovations: Investigating the use of novel catalysts, such as organocatalysts or biocatalysts, to achieve higher yields and greater selectivity under milder reaction conditions. For instance, vanadium, iron, and molybdenum complexes have shown promise in the synthesis of 2-thiophenecarboxylic acid esters. researchgate.netsemanticscholar.org

Flow chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes.

These advancements will not only make the synthesis of 4-Methylthio-2-thiophenecarboxylic acid more economical but also more sustainable, aligning with the broader goals of modern chemical research.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing synthetic protocols and understanding reaction mechanisms. Future research will increasingly employ advanced analytical and spectroscopic techniques for the in-situ monitoring of reactions involving this compound.

Potential techniques and their applications are summarized in the table below:

| Analytical Technique | Application in this compound Research |

| FTIR Spectroscopy | Real-time tracking of the formation and consumption of functional groups. |

| NMR Spectroscopy | Elucidation of reaction intermediates and structural confirmation of products without the need for isolation. nih.govresearchgate.net |

| Mass Spectrometry | Monitoring the progress of reactions by detecting the mass of reactants, intermediates, and products. impactfactor.org |

| X-ray Crystallography | Determining the precise three-dimensional structure of crystalline derivatives, providing insights into molecular packing and intermolecular interactions. nih.govresearchgate.net |

| Computational Analysis (e.g., DFT) | In conjunction with experimental data, used to predict molecular structures, reactivity, and spectroscopic properties. nih.govresearchgate.net |

The data generated from these techniques will provide a deeper understanding of reaction kinetics and pathways, enabling more precise control over the synthesis of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the predictive design of molecules with desired properties. nih.govjetir.org In the context of this compound, AI and ML can be leveraged to:

Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of novel derivatives against various biological targets.

Optimize molecular properties: Use deep learning models to generate new molecular structures based on the this compound scaffold with optimized properties for specific applications, such as improved drug-likeness or material characteristics. acm.org

Forecast reaction outcomes: Employ AI-driven models to predict the most effective reagents, catalysts, and reaction conditions for synthesizing new derivatives, thereby reducing the need for extensive trial-and-error experimentation. jetir.orgdigitellinc.com

Exploration of Undiscovered Biological Activities and Therapeutic Potential (In Vitro)

The thiophene (B33073) ring is a well-established pharmacophore present in numerous FDA-approved drugs. nih.govnih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.comresearchgate.netmdpi.comencyclopedia.pub

Future in vitro studies on this compound and its derivatives will likely focus on exploring previously undiscovered biological activities. Key research directions include:

Anticancer screening: Testing new derivatives against a panel of cancer cell lines to identify potential new anticancer agents. impactfactor.org

Antimicrobial assays: Evaluating the efficacy of novel compounds against drug-resistant bacteria and fungi. mdpi.com

Anti-inflammatory studies: Investigating the potential of derivatives to inhibit key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

Enzyme inhibition assays: Screening for inhibitory activity against a wide range of enzymes implicated in various diseases.

The structural versatility of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents.

Expanding Applications in Materials Science and Industrial Chemistry

Beyond its potential in pharmaceuticals, this compound and its derivatives hold promise for applications in materials science and industrial chemistry. Thiophene-containing polymers are known for their unique electronic and optical properties, making them suitable for use in organic electronics.

Future research in this area could explore:

Development of novel polymers: Using this compound as a monomer for the synthesis of new conductive polymers with tailored properties for applications in sensors, solar cells, and light-emitting diodes.

Agrochemical intermediates: Investigating the use of this compound as a building block for the synthesis of new pesticides and herbicides, leveraging the known utility of thiophene derivatives in agrochemicals. beilstein-journals.orgresearchgate.net

Flavor and fragrance industry: Exploring the potential of its esters and other simple derivatives as novel flavor and fragrance compounds. chemimpex.com

Lubricant additives: Building on the use of sodium salts of similar carboxylic acids as lubricating-grease thickeners. nih.gov

The continued investigation of this compound is expected to yield a wealth of new scientific knowledge and practical applications, further solidifying the importance of thiophene chemistry in both academic and industrial settings.

Q & A

Q. What are the recommended synthetic routes and catalytic systems for synthesizing 4-Methylthio-2-thiophenecarboxylic acid?

A general synthesis method involves reacting thiophene derivatives with a CCl₃–CH₃OH system in the presence of vanadium-, iron-, or molybdenum-containing catalysts (e.g., VO(acac)₂, Fe(acac)₃, or Mo(CO)₆). Characterization of the product requires IR, ¹H/¹³C NMR, and mass spectrometry to confirm structure and purity. Yields depend on catalyst choice and reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- IR spectroscopy (KBr pellets) to identify functional groups like carboxylic acid and thiophene rings.

- ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and molecular structure.

- Mass spectrometry (EI mode) for molecular weight verification.

- Chromatographic analysis (e.g., SE-30 silicone columns) to assess purity .

Q. What safety protocols are required for handling this compound?

- Use adequate ventilation to avoid inhalation of dust or vapors.

- Avoid contact with strong oxidizers, acids, or bases to prevent hazardous reactions.

- Clean spills by sweeping into sealed containers; never release into the environment.

- Decomposition products include CO, CO₂, and sulfur oxides , requiring fume hood use .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved?

Optimize catalyst loading (e.g., 0.5–2 mol% Mo(CO)₆) and reaction time (12–24 hours). Monitor progress via TLC or HPLC. Post-synthesis, recrystallize from ethanol/water mixtures to enhance purity. Compare yields with literature benchmarks (e.g., 70–85% under optimized conditions) .

Q. What challenges exist in elucidating the biological mechanisms of this compound?

Key hurdles include:

- Identifying biological targets (e.g., enzyme inhibition or receptor binding) via proteomic screening or molecular docking.

- Addressing low bioavailability due to poor solubility; consider derivatization (e.g., methyl esters) for enhanced cell permeability.

- Validate bioactivity using in vitro assays (e.g., cytotoxicity or anti-inflammatory models) .

Q. How does this compound behave under extreme conditions?

- Thermal stability : Stable up to 150°C; decomposes above 200°C into CO, CO₂, and sulfur oxides.

- pH sensitivity : Degrades in strong acidic/basic environments; store at neutral pH in inert atmospheres.

- Light sensitivity : No reported photodegradation, but store in amber vials as a precaution .

Q. What strategies assess the environmental impact of this compound?